Benzoic acid morpholin-4-YL ester
Overview
Description
Benzoic acid morpholin-4-YL ester is an organic compound . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . The term ‘benzoate’ refers to the esters and salts of this compound .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of research. A review describes recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A convenient one-pot synthesis of α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines, such as morpholine, has also been proposed .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a crystalline, colorless solid . It has a molecular weight of 207.23 g/mol . The melting point is 83 °C , and the boiling point is 314.3±52.0 °C . It has a density of 1.22±0.1 g/cm3 .Scientific Research Applications
Prodrug Development
Rolando et al. (2013) describe the development of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), which includes benzoic acids with morpholine groups. These compounds, developed as ASA prodrugs, show promising anti-inflammatory activities and lower gastrotoxicity compared to ASA, suggesting their potential clinical application (Rolando et al., 2013).
GABA(B) Receptor Antagonists
Ong et al. (1998) evaluated morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists in rat brains. These compounds, including morpholine benzoic acid derivatives, form a new class of potent antagonists, indicating their potential in neurological research (Ong et al., 1998).
Chemical and Enzymatic Hydrolysis
Gu et al. (1989) studied the chemical and enzymatic hydrolysis of morpholino ethyl ester derivatives for potential application as prodrugs. Their research highlights the stability and hydrolysis kinetics of these derivatives in different pH environments, contributing to the understanding of their potential as prodrugs (Gu et al., 1989).
Fluorescence in Nanoparticles
Bekere et al. (2013) explored the use of 4-substituted 1,8-naphthalimides, including a morpholine benzoic acid derivative, as a sensitive molecular probe for ZnO nanoparticles. This research demonstrates the unique fluorescence features of these compounds, suggesting their use in advanced material science (Bekere et al., 2013).
Synthesis of Novel Compounds
King and Martin (1991) described the synthesis of novel 2-morpholine carboxylic acid derivatives. Their work provides insights into the chemical pathways and potential applications of these compounds in various fields of chemistry (King & Martin, 1991).
Safety and Hazards
Benzoic acid morpholin-4-YL ester may form combustible dust concentrations in air. It can cause skin irritation and serious eye damage. Prolonged or repeated exposure can cause damage to organs .
Relevant Papers The relevant papers retrieved discuss the synthesis of morpholines and a convenient synthesis of α-bromo-substituted β-amino acid esters .
Properties
IUPAC Name |
morpholin-4-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(10-4-2-1-3-5-10)15-12-6-8-14-9-7-12/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURCWOWVLVNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460162 | |
Record name | 4-(Benzoyloxy)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-65-1 | |
Record name | 4-(Benzoyloxy)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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